molecular formula C7H15NO3S B3131150 (1-Methanesulfonylpiperidin-2-yl)methanol CAS No. 349403-28-7

(1-Methanesulfonylpiperidin-2-yl)methanol

Cat. No.: B3131150
CAS No.: 349403-28-7
M. Wt: 193.27 g/mol
InChI Key: FLCRKCCKSJQLQA-UHFFFAOYSA-N
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Description

(1-Methanesulfonylpiperidin-2-yl)methanol is a piperidine derivative featuring a methanesulfonyl group at the 1-position and a hydroxymethyl group at the 2-position.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCRKCCKSJQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278728
Record name 1-(Methylsulfonyl)-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-28-7
Record name 1-(Methylsulfonyl)-2-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349403-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylpiperidin-2-yl)methanol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-Methanesulfonylpiperidin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylpiperidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs and their similarity metrics are summarized below:

Compound Name CAS Number Substituents Similarity Score Reference
(S)-(1-Methylpiperidin-2-yl)methanol 3197-44-2 1-Methyl, 2-hydroxymethyl 1.00 (Ev1), 0.79 (Ev4)
(R)-(1-Methylpiperidin-2-yl)methanol 136030-04-1 1-Methyl, 2-hydroxymethyl 1.00 (Ev1), 0.79 (Ev4)
[1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol - 1-(6-Fluoropyridyl), 3-hydroxymethyl -
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol - 1-Methoxyethyl, 3-hydroxymethyl -

Notes:

  • The methanesulfonyl group in the target compound replaces the methyl or fluoropyridyl groups in analogs, introducing stronger electron-withdrawing effects and polarity .
  • Similarity scores vary between sources (e.g., 1.00 vs. 0.79 for CAS 3197-44-2), likely due to differing criteria (structural alignment vs. functional group similarity) .

Physicochemical Properties

Hypothetical comparisons based on substituent effects:

Property (1-Methanesulfonylpiperidin-2-yl)methanol (Predicted) (S)-(1-Methylpiperidin-2-yl)methanol [1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol
Molecular Weight ~205 g/mol (estimated) 129.18 g/mol (CAS 3197-44-2) ~222 g/mol (estimated)
Polarity High (due to -SO₂CH₃) Moderate (methyl group) Moderate (fluoropyridyl introduces polarity)
Solubility in Methanol Likely high High (as per extraction data in Ev2) Moderate to high

Key Findings :

  • Pyrrolidine derivatives (e.g., fluoropyridyl-substituted) exhibit distinct electronic profiles due to aromatic fluorine, which may influence binding in drug-receptor interactions .

Biological Activity

(1-Methanesulfonylpiperidin-2-yl)methanol is a novel organic compound characterized by a piperidine ring with a methanesulfonyl and hydroxymethyl substitution. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H17NO2S
  • CAS Number : 349403-28-7
  • Molecular Weight : 177.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study published in the Journal of Antibiotics reported that the compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : A research article in Cancer Chemotherapy and Pharmacology demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
  • Mechanistic Insights : A detailed mechanism study indicated that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis, which may explain its efficacy against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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